molecular formula C6H11ClFNO2 B8117143 Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride CAS No. 131176-03-9

Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride

Cat. No. B8117143
CAS RN: 131176-03-9
M. Wt: 183.61 g/mol
InChI Key: SJLXDUCYXKAYFC-UYXJWNHNSA-N
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Description

“Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride” is a chemical compound. It is a derivative of pyrrolidine . Pyrrolidine is a cyclic amine, and its derivatives are often used in organic synthesis and pharmaceutical applications .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by its IUPAC name and InChI code. The IUPAC name is “methyl (2R,4S)-4-methoxypyrrolidine-2-carboxylate hydrochloride” and the InChI code is "1S/C7H13NO3.ClH/c1-10-5-3-6 (8-4-5)7 (9)11-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight, which is 195.65 . It is an oil at room temperature . The compound should be stored at 4 degrees Celsius in an inert atmosphere .

Safety and Hazards

“Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride” is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2.ClH/c1-10-6(9)5-2-4(7)3-8-5;/h4-5,8H,2-3H2,1H3;1H/t4-,5+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJLXDUCYXKAYFC-UYXJWNHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@@H](CN1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

131176-03-9
Record name D-Proline, 4-fluoro-, methyl ester, hydrochloride, (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131176-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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